molecular formula C13H15F2N3O B11733487 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine

Cat. No.: B11733487
M. Wt: 267.27 g/mol
InChI Key: RCNJHBGGVIGGJX-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the methoxyphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(4-methoxyphenyl)methyl]amine include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C13H15F2N3O/c1-19-12-4-2-10(3-5-12)8-16-9-11-6-7-18(17-11)13(14)15/h2-7,13,16H,8-9H2,1H3

InChI Key

RCNJHBGGVIGGJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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